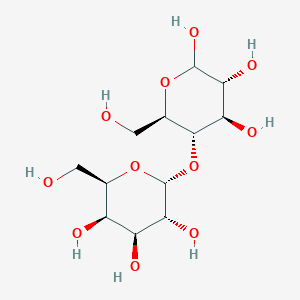
4-o-(a-d-Galactopyranosyl)-d-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound 4-o-(a-d-Galactopyranosyl)-d-glucopyranose is a complex carbohydrate molecule. It is a disaccharide composed of two glucose units linked by a glycosidic bond. This compound is commonly found in nature and plays a crucial role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-(a-d-Galactopyranosyl)-d-glucopyranose can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of specific enzymes like glycosyltransferases to catalyze the formation of the glycosidic bond between two glucose molecules. Chemical synthesis, on the other hand, involves the use of protecting groups and selective activation of hydroxyl groups to achieve the desired linkage.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants or microbial fermentation. The process includes steps like hydrolysis, filtration, and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Gluconic acid or glucaric acid.
Reduction: Sorbitol or mannitol.
Substitution: Various glycosides or ethers.
科学的研究の応用
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cellular metabolism and energy storage.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metabolic disorders.
Industry: Used in the production of biofuels, food additives, and biodegradable materials.
作用機序
The compound exerts its effects primarily through its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential biomolecules. The molecular targets include various glycosidases and glycosyltransferases, which facilitate the breakdown and synthesis of carbohydrates.
類似化合物との比較
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: can be compared with other disaccharides like maltose, lactose, and sucrose. While all these compounds consist of two monosaccharide units, their glycosidic linkages and functional properties differ. For instance:
Maltose: Composed of two glucose units linked by an α(1→4) bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) bond.
Sucrose: Composed of glucose and fructose linked by an α(1→2) bond.
The uniqueness of This compound lies in its specific glycosidic linkage and the resulting biological functions.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12-/m1/s1 |
InChIキー |
GUBGYTABKSRVRQ-IVIOGDQNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















